A Comprehensive Technical Guide to N,N'-(2-Amino-1,4-phenylene)diacetamide: Properties, Synthesis, and Analytical Methodologies
A Comprehensive Technical Guide to N,N'-(2-Amino-1,4-phenylene)diacetamide: Properties, Synthesis, and Analytical Methodologies
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of N,N'-(2-Amino-1,4-phenylene)diacetamide, a compound of interest in pharmaceutical development and organic synthesis. As a Senior Application Scientist, the following sections synthesize available data with established scientific principles to offer a thorough understanding of its physicochemical properties, potential synthetic pathways, and the analytical techniques required for its characterization. Given the limited extent of publicly available experimental data for this specific molecule, this guide combines computational data with established experimental protocols for analogous compounds, providing a robust framework for its study.
Introduction and Chemical Identity
N,N'-(2-Amino-1,4-phenylene)diacetamide, with the Chemical Abstracts Service (CAS) number 25826-33-9, is a substituted aromatic diamide.[1][2] Its structure features a p-phenylenediamine core with two acetamide groups and an additional amino substituent on the benzene ring. This arrangement of functional groups suggests its potential role as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). Understanding its physicochemical properties is paramount for its effective use in synthesis, for process optimization, and for its identification and control as a potential impurity in drug substances.
Key Identifiers:
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IUPAC Name: N-(4-acetamido-3-aminophenyl)acetamide[1]
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Molecular Formula: C₁₀H₁₃N₃O₂[1]
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Synonyms: N,N'-(2-Amino-p-phenylene)diacetamide[1]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for its application in drug development and manufacturing. These properties influence its solubility, stability, and reactivity. The following table summarizes the computed physicochemical data for N,N'-(2-Amino-1,4-phenylene)diacetamide, primarily sourced from the PubChem database.[1] It is important to note that these are predicted values and should be confirmed by empirical testing.
| Property | Value | Data Source |
| Molecular Weight | 207.23 g/mol | Computed by PubChem 2.2[1] |
| XLogP3 | -0.4 | Computed by XLogP3 3.0[1] |
| Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18[1] |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18[1] |
| Exact Mass | 207.100776666 Da | Computed by PubChem 2.2[1] |
| Topological Polar Surface Area | 84.2 Ų | Computed by Cactvs 3.4.8.18[1] |
| Heavy Atom Count | 15 | Computed by PubChem[1] |
Synthesis and Purification
While specific literature detailing the synthesis of N,N'-(2-Amino-1,4-phenylene)diacetamide is not extensively available, a logical synthetic approach can be inferred from standard organic chemistry principles and related transformations. A plausible route involves the selective acetylation and reduction of a suitable nitroaniline precursor.
Proposed Synthetic Pathway
A common strategy for the synthesis of such polysubstituted anilines involves the protection of amino groups, followed by functional group interconversion. The following diagram illustrates a potential synthetic route.
Caption: Proposed synthetic route for N,N'-(2-Amino-1,4-phenylene)diacetamide.
Experimental Protocol: A General Approach to Acylation
The acylation of aromatic amines is a fundamental reaction in organic synthesis. A general protocol for the diacetylation of a phenylenediamine is provided below. This serves as a foundational method that would be adapted for the specific synthesis.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the starting phenylenediamine in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane with a base (e.g., triethylamine).
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Reagent Addition: Add acetic anhydride dropwise to the stirred solution. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup and Isolation: Upon completion, the reaction mixture is poured into cold water to precipitate the diacetylated product. The solid is collected by filtration, washed with water to remove any acid or base, and then dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure diacetylated compound.[3]
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of N,N'-(2-Amino-1,4-phenylene)diacetamide. This involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the primary amine and the secondary amides, the C=O stretch of the amide carbonyl groups, and aromatic C-H and C=C vibrations.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would provide information on the number and environment of the protons. Signals for the aromatic protons, the amine protons, the amide N-H protons, and the methyl protons of the acetyl groups would be expected.
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¹³C NMR would show distinct signals for the aromatic carbons, the amide carbonyl carbons, and the methyl carbons.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation. The PubChem entry lists GC-MS data for this compound.[1]
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates and APIs. A validated HPLC method should be developed to separate the target compound from any starting materials, by-products, or degradation products.
Workflow for Analytical Characterization
The following diagram outlines a typical workflow for the analytical characterization of a synthesized organic compound like N,N'-(2-Amino-1,4-phenylene)diacetamide.
Caption: A standard workflow for the analytical characterization of a synthesized compound.
Potential Applications in Drug Development
Derivatives of phenylenediamine and acetanilide are prevalent in medicinal chemistry.[4][5] For instance, N-phenylacetamide derivatives have been explored for their antibacterial activities.[4] Furthermore, N'-substituted 2-amino-N-phenylacetamides are key intermediates in the synthesis of benzodiazepines, a class of drugs with significant central nervous system activity.[6] The unique substitution pattern of N,N'-(2-Amino-1,4-phenylene)diacetamide makes it a valuable scaffold for creating libraries of novel compounds for biological screening. Its potential as a starting material for the synthesis of heterocyclic compounds could be of particular interest.
Safety and Handling
Conclusion
N,N'-(2-Amino-1,4-phenylene)diacetamide is a compound with significant potential as a building block in synthetic and medicinal chemistry. Although extensive experimental data is currently limited, this guide has provided a comprehensive overview based on computed properties, established chemical principles, and standard analytical methodologies. The proposed synthetic routes and analytical workflows offer a solid foundation for researchers to produce and characterize this compound, paving the way for its exploration in drug discovery and materials science. As with any chemical research, the theoretical data presented herein should be validated through rigorous experimentation.
References
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PubChem. N,N'-(2-Amino-1,4-phenylene)diacetamide. National Center for Biotechnology Information. [Link]
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Gao, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(15), 2789. [Link]
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MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. [Link]
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Al-Khalaf, A.A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]
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NIST. N,N'-Diacetyl-1,4-phenylenediamine. NIST WebBook. [Link]
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Cheméo. N,N'-Diacetyl-1,4-phenylenediamine. [Link]
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Cheméo. 1,6-Cleve's acid (CAS 119-79-9). [Link]
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PubChem. 2,5-Dimethoxy-4-chlorophenethylamine. National Center for Biotechnology Information. [Link]
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Cheméo. Benzoin (CAS 119-53-9). [Link]
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Wikipedia. 4-Aminoacetanilide. [Link]
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